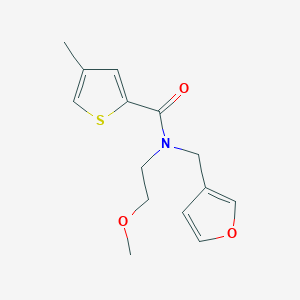
N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-4-methylthiophene-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-4-methylthiophene-2-carboxamide, also known as FMME, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Aplicaciones Científicas De Investigación
Conformational Preferences in Arylamides
A study by Galan et al. (2013) explored the conformational preferences of furan- and thiophene-based arylamides, which are important for foldamer building blocks. They found significant differences in conformational rigidity between compounds, influenced by intramolecular hydrogen bonding and solvent polarity.
Photovoltaic Applications
Se Hun Kim et al. (2011) synthesized phenothiazine derivatives with furan linkers and tested them in dye-sensitized solar cells. They observed a notable improvement in solar energy-to-electricity conversion efficiency with furan as a linker.
Maillard Reaction Products
In a study by Hofmann (1998), the formation of colored Maillard reaction products was examined. They identified key compounds formed during the reaction, highlighting the role of furan derivatives in these processes.
Metallation Properties
Barcock et al. (1994) investigated the metallation properties of thiophene and furan imidate derivatives. They found unique regioselectivity in the lithiation process, differing from oxazolino functionality.
Therapeutic Potential
Bonilla-Castañeda et al. (2022) synthesized a furan-2-carboxamide derivative with potential as a therapeutic agent. The compound exhibits properties like anticancer, antibacterial, and anti-inflammatory effects.
Electrochemical Applications
Konstantinov et al. (1971) demonstrated the electrochemical oxidation of furan-2-carboxylic acids. They showed the formation of N-(2-furoyloxymethyl)-N-methylformamide, highlighting the electrochemical applications of furan derivatives.
Novel Synthesis of Grisane System
Ahbab et al. (1976) presented a new synthesis method for the grisane system, using furan as a key component. This study offers insights into the synthesis of complex organic compounds involving furan derivatives.
Antiprotozoal Agents
Ismail et al. (2004) synthesized furan-based compounds with potential as antiprotozoal agents. Their study shows the role of furan derivatives in developing new pharmaceuticals.
Polymerization of Furanic-Aliphatic Polyamides
Jiang et al. (2015) explored the enzymatic polymerization of furan-2,5-dicarboxylic acid-based polyamides. They found these compounds to be sustainable alternatives to traditional polyamides, with applications in high-performance materials.
EGFR Inhibitors and Anticancer Agents
Z. Lan et al. (2017) developed furan-2-ylmethyl-indole-3-carboxamide derivatives as EGFR inhibitors and anticancer agents. They evaluated their cytotoxic activities against various cancer cell lines, demonstrating the anticancer potential of furan derivatives.
Propiedades
IUPAC Name |
N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-4-methylthiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO3S/c1-11-7-13(19-10-11)14(16)15(4-6-17-2)8-12-3-5-18-9-12/h3,5,7,9-10H,4,6,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPOGYXGIHQDCCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=C1)C(=O)N(CCOC)CC2=COC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-4-methylthiophene-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-benzyl-1-phenyl-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]methanamine](/img/structure/B2989174.png)


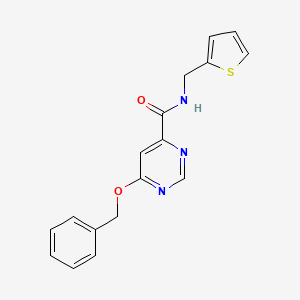
![2-[(5-chloro-6-methyl-2-phenyl-4-pyrimidinyl)sulfanyl]-N,N-dimethylacetamide](/img/structure/B2989181.png)
![1-benzyl-3-(2-hydroxyphenyl)tetrahydropyrrolo[3,4-c]pyrazole-4,6(2H,5H)-dione](/img/structure/B2989182.png)
![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)cyclopentanecarboxamide](/img/structure/B2989186.png)
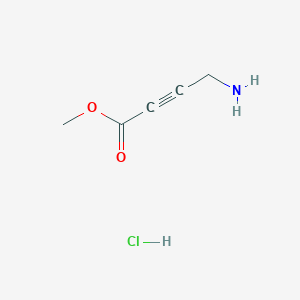
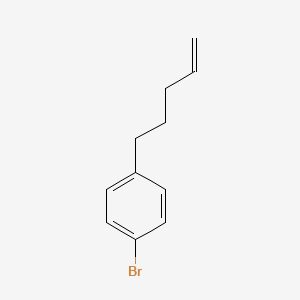
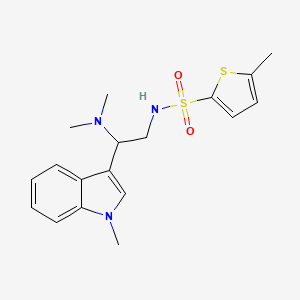
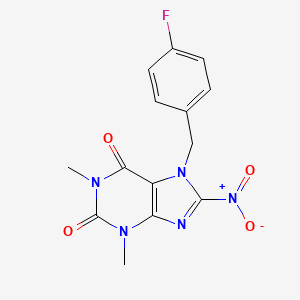
![2-(1-Methylindol-3-yl)-1-[4-[(6-methylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]ethanone](/img/structure/B2989191.png)
![methyl 2-(3,9-dimethyl-6,8-dioxo-7-propyl-4H-purino[8,7-c][1,2,4]triazin-1-yl)acetate](/img/structure/B2989192.png)
![(4-ethoxyphenyl)(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2989193.png)